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4-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde

Cat. No.: B12836999
M. Wt: 257.08 g/mol
InChI Key: JBLWMNCAWMZJKJ-UHFFFAOYSA-N
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Description

This article explores the chemical significance of 4-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde, focusing on its role as a versatile synthetic intermediate. Its utility is derived from the orthogonal reactivity of its functional groups, which can be addressed in discrete synthetic steps.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
IUPAC Name This compound
Structure A benzene (B151609) ring substituted with a bromine atom at position 4, and a 1,3-dioxolan-2-yl group and a formyl (aldehyde) group at positions 3 and 1, respectively. The aldehyde is often protected by the adjacent dioxolane group's precursor, ethylene (B1197577) glycol.
CAS Number Not consistently reported in public databases.

Halogenated aromatic aldehydes are a cornerstone class of intermediates in organic synthesis, prized for their dual reactivity. The halogen atom, typically chlorine or bromine, serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netkhanacademy.orgodinity.com The aldehyde group provides a site for a wide array of transformations, including nucleophilic additions, condensations to form imines or alkenes, and oxidation to a carboxylic acid.

The compound this compound fits squarely within this class, with the bromine atom at a position amenable to cross-coupling, allowing for the introduction of diverse aryl, alkyl, or vinyl substituents. The strategic placement of the functional groups on the benzene ring makes it a valuable precursor for highly substituted aromatic compounds that are often scaffolds for pharmaceuticals, agrochemicals, and materials science applications. odinity.comacs.org

In multi-step synthesis, the chemoselective transformation of one functional group in the presence of others is a fundamental challenge. odinity.comweebly.comyoutube.com This is where protecting groups become essential. The 1,3-dioxolane (B20135) moiety in the title compound is a cyclic acetal (B89532), a robust and widely used protecting group for aldehydes and ketones. youtube.comorganic-chemistry.org

The primary role of the acetal is to render the highly reactive aldehyde group inert to reaction conditions that would otherwise affect it, particularly strong bases and nucleophiles like Grignard or organolithium reagents. libretexts.org These types of reagents are often required to carry out transformations at other sites of the molecule, such as the substitution of the bromine atom. libretexts.org The acetal group is stable in neutral to strongly basic environments but can be readily removed (deprotected) under mild aqueous acidic conditions to regenerate the aldehyde, which can then undergo further chemical modification. youtube.comlibretexts.org The formation of the stable, five-membered cyclic acetal using ethylene glycol is a common and efficient protection strategy. khanacademy.orgyoutube.com This ability to "mask" and "unmask" the aldehyde functionality is a critical tactic that enables complex and elegant synthetic routes. acs.org

The structure of this compound is designed for synthetic efficiency. It features:

An aromatic ring , providing a rigid scaffold.

A bromine atom , which is an excellent leaving group in metal-catalyzed cross-coupling reactions.

A protected aldehyde (the 1,3-dioxolane group), which reserves a reactive site for later use.

This arrangement allows for a logical synthetic sequence. A typical strategy involves first utilizing the C-Br bond. For instance, a Suzuki-Miyaura coupling can be performed to attach a new aryl or alkyl group to the benzene ring. With the aldehyde safely protected, this reaction can proceed without undesired side reactions. Following the coupling, treatment with a mild acid will hydrolyze the acetal, revealing the aldehyde. This newly available functional group can then be used for a second transformation, such as a Wittig reaction to form an alkene, a reductive amination to form an amine, or an oxidation to form a carboxylic acid. This stepwise approach provides chemists with precise control over the construction of complex target molecules.

While not a novel discovery, this compound and its analogs continue to be relevant in modern chemical research as vital building blocks. The research landscape is dominated by their application in the synthesis of complex organic molecules with potential biological activity or material properties.

Current trends focus on leveraging such bifunctional intermediates for:

Diversity-Oriented Synthesis: Creating libraries of related but distinct compounds for high-throughput screening in drug discovery. The ability to vary the substituent introduced at the bromine position and then perform various reactions at the deprotected aldehyde site is ideal for this purpose.

Total Synthesis of Natural Products: Providing a reliable route to key fragments of complex natural products.

Development of Functional Materials: The synthesis of precisely substituted aromatic systems is crucial for creating organic light-emitting diodes (OLEDs), sensors, and polymers with tailored electronic and photophysical properties.

Furthermore, research into new synthetic methodologies continues to enhance the utility of such compounds. For example, advances in directed ortho-metalation could offer alternative pathways to functionalize the aromatic ring, complementing the classic cross-coupling strategies. ias.ac.incore.ac.ukepfl.ch The development of more efficient and greener catalytic systems for both the coupling and deprotection steps also remains an active area of investigation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO3 B12836999 4-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

4-bromo-3-(1,3-dioxolan-2-yl)benzaldehyde

InChI

InChI=1S/C10H9BrO3/c11-9-2-1-7(6-12)5-8(9)10-13-3-4-14-10/h1-2,5-6,10H,3-4H2

InChI Key

JBLWMNCAWMZJKJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)C=O)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 3 1,3 Dioxolan 2 Yl Benzaldehyde

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.

The primary disconnections for 4-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde involve the carbon-bromine bond and the acetal (B89532) protecting group. The most logical retrosynthetic approach identifies 3-(1,3-dioxolan-2-yl)benzaldehyde as the key immediate precursor. This is because the dioxolane group can act as a directing group for the subsequent bromination step. Protecting the aldehyde as an acetal is crucial to prevent side reactions during bromination, as aldehydes can be sensitive to oxidative or acidic conditions often employed in halogenation reactions.

This key precursor, 3-(1,3-dioxolan-2-yl)benzaldehyde, can be synthesized from 3-formylbenzaldehyde (isophthalaldehyde monomethyl acetal) and ethylene (B1197577) glycol. Therefore, the synthesis logically builds the molecule by first protecting the aldehyde and then introducing the bromo substituent.

The synthesis typically starts from a monosubstituted or disubstituted benzene (B151609) derivative. A common strategy involves:

Protection: Converting a pre-existing aldehyde group into a more stable acetal, such as a 1,3-dioxolane (B20135). This masks the reactivity of the aldehyde.

Substitution: Introducing the bromo group onto the aromatic ring via electrophilic aromatic substitution. The position of the new substituent is dictated by the directing effects of the groups already present. The 1,3-dioxolan-2-yl group is an ortho, para-director, guiding the incoming electrophile (Br+) to the desired position.

The aldehyde functionality is a cornerstone of the target molecule. There are two primary junctures at which it can be introduced or manipulated:

Starting with an Aldehyde: The most straightforward approach begins with a commercially available benzaldehyde derivative, such as 3-hydroxybenzaldehyde or 3-bromobenzaldehyde. In this case, the aldehyde is present from the start and is protected as an acetal before other transformations are carried out.

Formylation of an Aryl Precursor: Alternatively, the aldehyde group can be introduced onto the aromatic ring through a formylation reaction. This can be achieved, for example, by the ortho-metalation of a protected bromo-anisole derivative followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

The use of the 1,3-dioxolane as a protecting group is a key tactical decision. It is stable under the neutral or slightly acidic conditions of many bromination reactions but can be readily removed under acidic aqueous conditions to regenerate the aldehyde if required for subsequent reactions.

Installation of the Bromo Substituent

The introduction of the bromine atom at the C-4 position is the critical step that defines the final product. This is typically accomplished after the aldehyde at C-1 is protected as a dioxolane at C-3. The precursor for this step is 3-(1,3-dioxolan-2-yl)benzaldehyde.

Electrophilic aromatic bromination is the most common method for installing a bromo substituent on an activated or moderately deactivated benzene ring. mdpi.com The regioselectivity of this reaction is controlled by the electronic properties of the substituents already on the ring. mdpi.com In the case of 3-(1,3-dioxolan-2-yl)benzaldehyde, the dioxolane group is an ortho, para-directing group, while the aldehyde itself is a meta-director. Since the dioxolane is at position 3, it directs incoming electrophiles to positions 2, 4, and 6. The desired product has bromine at the 4-position, which is para to the dioxolane group.

Common brominating agents for this type of transformation include:

N-Bromosuccinimide (NBS): Often used with a catalyst or in a polar solvent, NBS is a reliable source of electrophilic bromine. mdpi.com It is considered a milder alternative to elemental bromine.

Elemental Bromine (Br₂): This can be used with a Lewis acid catalyst like FeBr₃ or in a solvent such as acetic acid. The catalyst polarizes the Br-Br bond, generating a more potent electrophile.

The table below summarizes typical conditions for the regioselective bromination of aromatic compounds.

Reagent SystemCatalyst/SolventTypical SubstratesSelectivity
N-Bromosuccinimide (NBS)Acetonitrile or DMFActivated/Moderately Deactivated AromaticsOften provides good regioselectivity based on directing groups. mdpi.com
Bromine (Br₂)Acetic AcidPhenols, Anilines, Activated AromaticsCan lead to polybromination if not controlled.
Bromine (Br₂)FeBr₃ or AlCl₃Deactivated AromaticsHarsher conditions, necessary for less reactive rings.

For the synthesis of this compound, a system like NBS in a suitable solvent would be a preferred method to achieve clean, high-yielding monobromination at the desired position.

While electrophilic substitution is common, modern organometallic chemistry offers alternative routes. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-halogen bonds. nih.gov This approach would typically involve a different retrosynthetic strategy, starting with a precursor that has a different functional group at the C-4 position, such as a boronic acid or a stannane.

A hypothetical palladium-catalyzed route could involve:

Synthesis of 3-(1,3-dioxolan-2-yl)phenylboronic acid.

A palladium-catalyzed coupling reaction of this boronic acid with a bromine source like N-bromosuccinimide or copper(II) bromide.

These methods are particularly useful when direct electrophilic bromination is low-yielding or results in poor regioselectivity. Catalysts such as Pd(OAc)₂ or Pd(PPh₃)₄ are commonly employed for such transformations.

Beyond the primary methods, other halogenation techniques can be considered, although they may be less direct for this specific target molecule.

Halogenation with Other Reagents: Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also serve as effective electrophilic bromine sources, sometimes offering different selectivity or milder reaction conditions compared to NBS or Br₂. mdpi.com

Ultimately, the choice of synthetic methodology depends on factors such as starting material availability, desired yield, and scalability of the reaction. For this compound, the most established and efficient route remains the protection of 3-formylbenzaldehyde followed by regioselective electrophilic bromination.

Acetalization: Formation of the 1,3-Dioxolane Protecting Group

Acetalization is a fundamental reaction in organic chemistry for the protection of carbonyl groups. In the synthesis of this compound, the aldehyde functional group of a precursor like 4-bromo-3-formylbenzaldehyde is converted into a cyclic acetal, specifically a 1,3-dioxolane. This transformation is crucial for preventing the aldehyde from undergoing unwanted reactions in subsequent synthetic steps.

The most common method for forming the 1,3-dioxolane group is the acid-catalyzed condensation of an aldehyde with ethylene glycol. mdpi.com This reversible reaction involves the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. A subsequent intramolecular cyclization and elimination of a water molecule yields the stable 1,3-dioxolane ring.

To drive the equilibrium towards the product, the water generated during the reaction is typically removed, often through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene. Common acid catalysts for this transformation include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). mdpi.com

Table 1: Common Acid Catalysts for Acetalization

Catalyst Type Typical Conditions
p-Toluenesulfonic acid (p-TsOH) Organic Acid Catalytic amount, reflux in toluene with water removal
Sulfuric Acid (H₂SO₄) Mineral Acid Catalytic amount, often in excess diol as solvent
Amberlyst-15 Solid Acid Resin Heterogeneous catalyst, allows for easier workup

In the context of synthesizing this compound from 4-bromo-3-formylbenzaldehyde, the acetalization reaction exhibits high chemoselectivity. The aldehyde group is significantly more reactive towards ethylene glycol under acidic conditions than the aryl bromide. Aryl halides are generally unreactive under these mild acidic conditions, ensuring that the carbon-bromine bond remains intact throughout the protection step.

Regioselectivity becomes a critical consideration when the synthesis starts from a precursor with multiple, non-equivalent carbonyl groups. However, for a monosubstituted benzaldehyde precursor, the reaction occurs regioselectively at the single aldehyde position. The primary challenge lies in choosing a synthetic route that correctly positions the bromo and dioxolanylmethoxy groups on the aromatic ring, a strategic decision discussed in section 2.4.1. The selective protection of diols using benzylidene acetals is a widely used strategy in carbohydrate chemistry, highlighting the importance of chemo- and regioselectivity in complex molecule synthesis. researchgate.netnih.gov

Modern synthetic chemistry emphasizes the development of environmentally benign processes. rasayanjournal.co.in Green chemistry principles can be applied to dioxolane synthesis to reduce waste, avoid hazardous solvents, and improve energy efficiency. One promising approach is the use of solid acid catalysts, such as zeolites or acidic ion-exchange resins. researchgate.net These heterogeneous catalysts can be easily recovered by filtration and reused, simplifying product purification and minimizing acidic waste streams. researchgate.net

Another green strategy is reactive distillation, where the chemical reaction and the separation of products occur simultaneously in a single unit. researchgate.netfigshare.com For the synthesis of 1,3-dioxolane, this technique can enhance the yield by continuously removing water from the reaction zone, thus shifting the equilibrium towards the product. researchgate.netfigshare.com This method can reduce energy consumption and the need for downstream separation processes. figshare.com

Table 2: Comparison of Green Synthesis Approaches

Approach Description Advantages
Solid Acid Catalysts Use of heterogeneous catalysts like zeolites or resins. Reusable catalyst, simplified workup, reduced corrosive waste. researchgate.net
Solvent-Free Reactions Conducting the reaction without a solvent, often with microwave irradiation. Reduced solvent waste, potentially faster reaction times, lower energy use.
Reactive Distillation Combining reaction and separation in one apparatus. Increased conversion, energy efficiency, reduced equipment footprint. researchgate.netfigshare.com

| Transacetalization | Reacting the aldehyde with a pre-formed acetal like 2,2-dimethyl-1,3-dioxolane. | Can be more efficient and proceed under milder conditions than direct acetalization. researchgate.net |

Achieving a high yield and purity of this compound requires careful optimization of reaction parameters. Key variables include the choice and amount of catalyst, reaction temperature, and reaction time. Insufficient catalyst may lead to slow or incomplete conversion, while an excessive amount can cause side reactions or complicate the purification process. researchgate.net

The temperature is typically set to the boiling point of the solvent to facilitate the azeotropic removal of water. The reaction is monitored (e.g., by TLC or GC) until the starting aldehyde is consumed. A systematic approach to optimization involves varying one parameter at a time to determine its effect on the outcome, as illustrated in the hypothetical optimization table below.

Table 3: Hypothetical Optimization of Acetalization for 4-bromo-3-formylbenzaldehyde

Entry Catalyst (p-TsOH, mol%) Temperature (°C) Time (h) Yield (%)
1 0.5 110 6 75
2 1.0 110 4 92
3 2.0 110 4 93

Convergent and Divergent Synthetic Routes to the Target Compound

The order of bromination and acetalization steps is crucial due to the directing effects of the functional groups involved. The formyl group (-CHO) is a deactivating, meta-director in electrophilic aromatic substitution. Conversely, the 1,3-dioxolane group is an activating, ortho, para-director. This difference fundamentally determines the correct synthetic sequence.

Route 1: Bromination followed by Acetalization Starting with 3-formylbenzaldehyde (isophthalaldehyde), an electrophilic bromination would be directed by the two meta-directing aldehyde groups primarily to the 5-position, and also to the 2-position, but not the desired 4-position. Therefore, this route is not viable for obtaining the target isomer.

Route 2: Acetalization followed by Bromination A more effective strategy begins with the selective protection of one aldehyde group in 3-formylbenzaldehyde to form 3-(1,3-dioxolan-2-yl)benzaldehyde. The remaining aldehyde can then be reduced or removed, leaving the acetal as the primary directing group. The 1,3-dioxolane group, being an ortho, para-director, will direct an incoming electrophile, such as bromine, to the positions ortho and para to it. This would lead to bromination at the 4- or 6-position, successfully yielding the precursor for the desired this compound. This sequence leverages the directing ability of the protecting group to achieve the required regiochemistry.

This strategic choice underscores the importance of understanding electronic effects in aromatic substitution to design a successful multi-step synthesis.

Acetalization Preceding Halogenation

A key strategy in the synthesis of this compound involves the protection of the reactive aldehyde functionality as an acetal prior to the introduction of the bromine atom onto the aromatic ring. This approach prevents potential side reactions of the aldehyde group during the halogenation step, such as oxidation. The synthetic pathway commences with the acetalization of a suitable benzaldehyde precursor, followed by electrophilic aromatic bromination.

The initial step is the protection of the aldehyde group of 3-formylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. This reaction forms the intermediate, 2-(3-formylphenyl)-1,3-dioxolane. The formation of the acetal is a reversible reaction, and to drive the equilibrium towards the product, water is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus rsc.org.

The subsequent step is the regioselective bromination of the acetal-protected intermediate. The 1,3-dioxolane group is an ortho-, para-directing group, and the formyl group (now protected) is a meta-directing group. This directing effect, combined with the steric hindrance of the dioxolane group, influences the position of bromination on the aromatic ring. The bromination is typically carried out using a suitable brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a catalyst.

A plausible reaction scheme is outlined below:

Step 1: Acetalization of 3-Formylbenzaldehyde

Step 2: Bromination of 2-(3-Formylphenyl)-1,3-dioxolane

Parameter Acetalization Bromination
Starting Material 3-Formylbenzaldehyde2-(3-Formylphenyl)-1,3-dioxolane
Reagents Ethylene glycol, p-Toluenesulfonic acidN-Bromosuccinimide (NBS) or Br2
Solvent TolueneAcetonitrile or Dichloromethane
Catalyst p-Toluenesulfonic acidIron(III) bromide (optional)
Temperature Reflux0 °C to room temperature
Reaction Time 4-8 hours2-6 hours
Work-up Aqueous wash, extractionQuenching with sodium thiosulfate, extraction

Advanced Purification and Isolation Techniques for Intermediates and Final Products

The purity of the intermediates and the final product is crucial for their intended applications. While traditional purification methods like recrystallization and standard column chromatography are often employed, advanced techniques can offer superior separation and higher purity levels.

For the intermediates, such as 2-(3-formylphenyl)-1,3-dioxolane, and the final product, this compound, which may contain unreacted starting materials or isomeric byproducts, more sophisticated purification methods are beneficial.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating pure compounds from complex mixtures labcompare.comwarwick.ac.uk. It utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. For aromatic compounds, reversed-phase columns (e.g., C18) are commonly used researchgate.net. By optimizing the solvent system and gradient, baseline separation of the desired product from its impurities can be achieved, allowing for the collection of highly pure fractions tarosdiscovery.comgoogle.com.

Supercritical Fluid Chromatography (SFC) is another advanced purification technique that has gained popularity as a "green" alternative to HPLC researchgate.netdedietrich.com. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase researchgate.netdedietrich.com. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption compared to HPLC chemrxiv.org. SFC is particularly well-suited for the purification of thermally labile and chiral compounds, and it can provide different selectivity compared to HPLC, making it a valuable tool for separating challenging mixtures chromatographyonline.comwaters.com.

Technique Principle Advantages for Purification Typical Stationary Phase Typical Mobile Phase
Preparative HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure.High resolution, applicable to a wide range of compounds, automated systems available.C18, Phenyl-hexylAcetonitrile/Water, Methanol/Water
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid mobile phase and a solid stationary phase.Fast separations, reduced organic solvent consumption, orthogonal selectivity to HPLC.Silica, 2-EthylpyridineSupercritical CO2 with a co-solvent (e.g., Methanol)

The selection of the most appropriate purification technique depends on factors such as the scale of the synthesis, the nature of the impurities, and the required purity of the final product. A combination of these techniques may be employed to achieve the desired level of purity for this compound and its synthetic intermediates.

Chemical Reactivity and Transformation Pathways of 4 Bromo 3 1,3 Dioxolan 2 Yl Benzaldehyde

Reactivity at the Aryl Bromide Position

The bromine atom attached to the aromatic ring is a key site for synthetic modifications. Its reactivity is influenced by the electronic effects of the other substituents on the benzene (B151609) ring. The electron-withdrawing nature of the aldehyde group (even when protected as an acetal) can influence the reactivity of the aryl bromide in certain reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the aryl bromide moiety of 4-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde is an excellent substrate for these transformations. scirp.orgresearchgate.net These reactions allow for the formation of new carbon-carbon bonds under relatively mild conditions and with high functional group tolerance. udel.edu

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. nih.govtcichemicals.com For this compound, this reaction provides an efficient route to synthesize biaryl compounds and other substituted aromatic systems. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. researchgate.netikm.org.my

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: Suzuki-Miyaura coupling of this compound with an organoboron reagent.

The reaction is compatible with a wide range of functional groups, making it a valuable tool in complex molecule synthesis. udel.edu The dioxolane protecting group for the aldehyde is stable under typical Suzuki-Miyaura conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter Condition Reference
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ researchgate.netikm.org.my
Ligand PPh₃, SPhos, XPhos uni-muenchen.de
Base K₂CO₃, Na₂CO₃, Cs₂CO₃ researchgate.netikm.org.my
Solvent Toluene, Dioxane, DMF, Water/Organic mixtures researchgate.net
Boron Reagent Arylboronic acids, Arylboronic esters nih.gov

| Temperature | Room temperature to 100 °C | researchgate.net |

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannanes are generally stable to air and moisture. wikipedia.org The primary drawback is the toxicity of the organotin reagents. organic-chemistry.org

The reaction of this compound with an organostannane in the presence of a palladium catalyst would yield the corresponding coupled product. libretexts.org

Scheme 2: Stille coupling of this compound with an organostannane.

Table 2: Typical Parameters for Stille Coupling

Parameter Condition Reference
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org
Ligand PPh₃, AsPh₃ wikipedia.org
Solvent Toluene, THF, DMF wikipedia.org
Tin Reagent R-Sn(Alkyl)₃ (e.g., R-SnBu₃) youtube.com
Additives LiCl (in some cases to facilitate transmetalation) organic-chemistry.org

| Temperature | 50-100 °C | wikipedia.org |

Other important cross-coupling reactions can also be applied to this compound.

Negishi Coupling : This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is particularly useful for forming bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org The reaction is known for its high functional group tolerance. researchgate.net

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a powerful method for the arylation of olefins.

Sonogashira Coupling : This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgnih.gov

Table 3: Overview of Negishi, Heck, and Sonogashira Couplings

Reaction Coupling Partner Catalyst System Product Type Reference
Negishi Organozinc (R-ZnX) Pd or Ni catalyst Aryl-R wikipedia.orgorganic-chemistry.org
Heck Alkene Pd catalyst, Base Substituted Alkene wikipedia.orgorganic-chemistry.org

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne | wikipedia.orgorganic-chemistry.orgresearchgate.net |

In molecules with multiple reactive sites, such as different halogen atoms or other functional groups, the chemo- and regioselectivity of cross-coupling reactions are critical. For a substrate like this compound, the primary site of reaction in palladium-catalyzed cross-couplings is the aryl bromide bond.

Should the molecule contain other halogens, the selectivity would depend on the relative reactivity of the carbon-halogen bonds, which generally follows the order I > Br > Cl. wikipedia.org This differential reactivity can be exploited to perform selective, sequential cross-couplings. The presence of the dioxolane-protected aldehyde is generally well-tolerated in these reactions, preserving the aldehyde functionality for subsequent transformations after deprotection.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.comnih.gov

In this compound, the aldehyde group is a moderately electron-withdrawing group. However, it is in the meta position relative to the bromine atom. This positioning is not ideal for activating the ring towards nucleophilic attack through resonance stabilization of the Meisenheimer intermediate. chemistrysteps.com Therefore, SNAr reactions at the aryl bromide position of this specific compound are expected to be slow and require harsh reaction conditions, if they occur at all. The presence of stronger activating groups ortho or para to the bromine would be necessary for efficient SNAr to take place. wuxiapptec.com

The general mechanism for an SNAr reaction involves two steps: addition of the nucleophile to form a resonance-stabilized carbanion (Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. chemistrysteps.com

Scheme 3: General mechanism of Nucleophilic Aromatic Substitution.

Given the substitution pattern of this compound, this pathway is less favorable compared to the cross-coupling reactions.

Metal-Halogen Exchange Reactions

The carbon-bromine bond on the aromatic ring of this compound is a prime site for metal-halogen exchange reactions. This transformation is fundamental in organometallic chemistry for the formation of a new carbon-carbon or carbon-heteroatom bond by converting the relatively unreactive aryl halide into a nucleophilic organometallic species. beilstein-journals.orgwikipedia.org

This exchange is typically achieved by treating the aryl bromide with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi). tcnj.edu The reaction is generally very fast and is conducted at low temperatures (e.g., -78 °C to -100 °C) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) to prevent side reactions. tcnj.edunih.gov The rate of exchange follows the trend I > Br > Cl, making aryl bromides effective substrates for this reaction. wikipedia.org

The resulting aryllithium intermediate is a potent nucleophile and can react with a wide variety of electrophiles. This two-step sequence allows for the introduction of various substituents at the position formerly occupied by the bromine atom. Another common reagent for this transformation is isopropylmagnesium chloride (i-PrMgCl), which can also facilitate a bromine-magnesium exchange to form a Grignard reagent. This method is noted for its high regioselectivity and the thermodynamic stability of the resulting arylmagnesium intermediate. organic-chemistry.org

Table 1: General Conditions for Metal-Halogen Exchange on Bromoarenes

Reagent Solvent Temperature Electrophile Examples
n-Butyllithium (n-BuLi) Tetrahydrofuran (THF) -78 °C to -100 °C H₂O, CH₃I, Aldehydes, Ketones, CO₂
iso-Propylmagnesium chloride (i-PrMgCl) Tetrahydrofuran (THF) 0 °C to -20 °C Aldehydes, Ketones, Esters

This table presents generalized conditions for the reaction on bromoaryl compounds.

Reactivity of the Protected Aldehyde (1,3-Dioxolane) Moiety

The 1,3-dioxolane (B20135) group serves as a protecting group for the aldehyde functionality. Its reactivity, particularly its stability and the methods for its removal (deprotection), are crucial considerations in multi-step syntheses.

Stability Profile under Diverse Reaction Conditions (Acidic, Basic, Oxidative, Reductive)

The 1,3-dioxolane ring, a type of cyclic acetal (B89532), exhibits a distinct stability profile that allows for selective reactions at other parts of the molecule.

Acidic Conditions: Acetals are generally labile under acidic conditions. thieme-connect.de The presence of an acid catalyst, particularly in aqueous media, promotes hydrolysis, leading to the cleavage of the C-O bonds and regeneration of the aldehyde and ethylene (B1197577) glycol. actachemscand.org The rate of this hydrolysis is sensitive to the electronic nature of the substituents on the aromatic ring. nih.gov

Basic Conditions: The 1,3-dioxolane moiety is highly stable under basic and nucleophilic conditions. organic-chemistry.org This stability is a key feature of its use as a protecting group, allowing for reactions such as those involving organometallic reagents or strong bases to be performed on the bromoaryl part of the molecule without affecting the protected aldehyde.

Oxidative Conditions: Cyclic acetals are generally stable to a variety of mild oxidizing agents, such as those based on high-valent chromium (e.g., PCC, PDC). organic-chemistry.org However, strong oxidizing agents, especially in the presence of strong acids or Lewis acids, can lead to cleavage of the acetal. organic-chemistry.org

Reductive Conditions: The 1,3-dioxolane group is stable to many common reducing agents, including those used for the reduction of esters or amides, such as lithium aluminum hydride. It is also unaffected by catalytic hydrogenation conditions that might reduce other functional groups. However, reductive deprotection can be achieved using specific reagents like nickel boride. researchgate.net

Deprotection Strategies for Aldehyde Regeneration

The removal of the 1,3-dioxolane group to regenerate the aldehyde is a critical step in many synthetic sequences. Various methods are available, categorized by the type of catalyst or reaction conditions employed.

The most common method for the deprotection of 1,3-dioxolanes is acid-catalyzed hydrolysis. actachemscand.org This reaction involves the protonation of one of the oxygen atoms of the dioxolane ring, followed by ring-opening to form a resonance-stabilized carboxonium ion. Subsequent attack by water and loss of a proton regenerates the aldehyde and ethylene glycol. nih.gov A wide range of acids can be used, including mineral acids (e.g., HCl, H₂SO₄) and organic acids (e.g., acetic acid, p-toluenesulfonic acid) in aqueous organic solvents. actachemscand.orgscielo.br

Table 2: Conditions for Acid-Catalyzed Hydrolysis of Aromatic Dioxolanes

Acid Catalyst Solvent System Temperature Typical Reaction Time
Hydrochloric Acid (HCl) Acetone/Water Room Temperature 1-4 hours
p-Toluenesulfonic Acid (p-TsOH) Acetone/Water Room Temperature to Reflux 2-12 hours
Acetic Acid (CH₃COOH) Water/THF Room Temperature to 60 °C 4-24 hours
Trifluoroacetic Acid (TFA) Dichloromethane/Water Room Temperature 0.5-3 hours

This table presents typical conditions for the hydrolysis of aryl dioxolanes.

Transacetalization is another acid-catalyzed method for deprotection that involves the transfer of the acetal from ethylene glycol to another diol or, more commonly, to a ketone like acetone, which acts as both solvent and scavenger. organic-chemistry.org The reaction is driven by the large excess of the ketone, shifting the equilibrium towards the formation of the corresponding ketal (in this case, 2,2-dimethyl-1,3-dioxolane) and the desired aldehyde. This method is often milder than direct hydrolysis. Catalysts for this transformation include Brønsted acids or Lewis acids such as indium(III) trifluoromethanesulfonate. organic-chemistry.org

In cases where acid-sensitive functional groups are present elsewhere in the molecule, non-acidic deprotection methods are required. Several reagents and conditions have been developed to achieve this under neutral or near-neutral conditions.

Iodine-Catalyzed Deprotection: A catalytic amount of iodine in a solvent like methanol or acetone can efficiently cleave 1,3-dioxolanes. This method is mild and tolerates a variety of other functional groups. organic-chemistry.org

Nickel Boride: Reductive deprotection can be achieved using nickel boride, which is generated in situ from nickel(II) chloride and sodium borohydride in methanol. These conditions are chemoselective, leaving halo and alkoxy groups unaffected. researchgate.net

Other Lewis Acids and Reagents: A variety of other reagents can effect deprotection under non-acidic conditions, including sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water and cerium(III) triflate in wet nitromethane. organic-chemistry.org

Table 3: Selected Non-Acidic Deprotection Methods for 1,3-Dioxolanes

Reagent Solvent Temperature Key Features
Iodine (catalytic) Acetone or Methanol Room Temperature Mild, neutral conditions, tolerates many functional groups. organic-chemistry.org
Nickel Boride (Ni₂B) Methanol 0 °C to Room Temperature Reductive conditions, chemoselective for acetals. researchgate.net
NaBArF₄ (catalytic) Water 30 °C Fast and occurs in water. organic-chemistry.org
Indium(III) Triflate (In(OTf)₃) Acetone Room Temperature Mild Lewis acid catalysis for transacetalization. organic-chemistry.org

This table summarizes various non-acidic methods applicable to the deprotection of aryl dioxolanes.

Role of the Dioxolane Ring in Steric and Electronic Modulation of Reactivity

The 1,3-dioxolane group, an acetal formed from the corresponding aldehyde and ethylene glycol, significantly influences the reactivity of the aromatic ring through both steric and electronic effects. Its presence at the C3 position, ortho to the bromine atom and meta to the aldehyde's original position, is key to modulating the molecule's chemical behavior.

Electronic Effects: The electronic influence of the dioxolane ring is twofold. The two oxygen atoms possess lone pairs of electrons that can be donated into the benzene ring through resonance (a +M or +R effect). This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the dioxolane group. This electron donation would tend to "activate" the ring towards electrophilic aromatic substitution. aakash.ac.inleah4sci.com

This electronic modulation impacts the reactivity of the other functional groups. The electron-donating nature of the dioxolane ring can slightly increase the electron density at the C4 position, which could influence the kinetics of reactions involving the C-Br bond, such as the oxidative addition step in palladium-catalyzed coupling reactions.

EffectDescriptionConsequence on Reactivity
Steric Hindrance The physical bulk of the dioxolane group near the C-Br bond.May slightly slow reaction rates at the C4 position; can influence stereoselectivity.
Resonance Effect (+M) Donation of oxygen lone-pair electrons into the aromatic ring.Activates the ring for electrophilic substitution, directing to positions 2 and 6.
Inductive Effect (-I) Withdrawal of electron density from the ring due to oxygen electronegativity.Deactivates the ring, but this effect is generally weaker than the resonance effect.

Interplay of Functional Groups: Selective Transformations

The primary synthetic utility of this compound stems from the differential reactivity of its three functional groups. The dioxolane acts as a robust protecting group for the aldehyde, which would otherwise be susceptible to nucleophilic attack, oxidation, or reduction under conditions required to modify the aryl bromide. This protection strategy enables highly selective transformations, primarily at the C-Br bond.

With the aldehyde group masked, the C-Br bond becomes the principal site for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. researchgate.net Reactions such as the Suzuki-Miyaura coupling (with boronic acids), the Heck reaction (with alkenes), and the Sonogashira coupling (with terminal alkynes) can be performed selectively at the C4 position. wikipedia.orgwikipedia.orgwikipedia.org

For example, in a Suzuki-Miyaura coupling, the aryl bromide can react with a variety of aryl or vinyl boronic acids to form a new C-C bond. wikipedia.orgresearchgate.net This reaction is tolerant of a wide range of functional groups, including the acetal present in the molecule. nih.govtcichemicals.com Similarly, the Heck reaction allows for the vinylation of the aromatic ring. wikipedia.orgorganic-chemistry.org

Once the desired modification at the C4 position is complete, the dioxolane group can be easily removed by acid-catalyzed hydrolysis, regenerating the aldehyde functionality. This deprotection step exposes the aldehyde for subsequent reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an alkene via the Wittig reaction. This protect-react-deprotect strategy allows for a modular and highly selective approach to synthesizing complex, polysubstituted benzaldehyde derivatives.

Below is a table illustrating potential selective transformations:

Reaction TypeReagentsPosition of ReactionProduct Structure (Post-Coupling)
Suzuki-Miyaura Coupling Phenylboronic acid, Pd catalyst, BaseC4 (C-Br)3-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde (after deprotection)
Heck Reaction Styrene, Pd catalyst, BaseC4 (C-Br)(E)-3-(1,3-Dioxolan-2-yl)-4-styrylbenzaldehyde (after deprotection)
Sonogashira Coupling Phenylacetylene, Pd/Cu catalysts, BaseC4 (C-Br)3-(1,3-Dioxolan-2-yl)-4-(phenylethynyl)benzaldehyde (after deprotection)
Lithiation-Alkylation 1. n-BuLi; 2. AcetaldehydeC4 (C-Br)4-(1-Hydroxyethyl)-3-(1,3-dioxolan-2-yl)benzaldehyde (after deprotection)

Mechanistic Studies of Key Reactions Involving this compound

While specific mechanistic studies on this compound are not extensively documented in the literature, the mechanisms of its key transformations, particularly palladium-catalyzed cross-coupling reactions, are well-established. These reactions proceed via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. libretexts.orgyoutube.com

The kinetics of palladium-catalyzed cross-coupling reactions are influenced by the nature of the substrates, catalyst, ligands, and base. For an aryl bromide substrate like this compound, the rate-determining step is often the initial oxidative addition of the C-Br bond to the Pd(0) complex. nih.gov

Steric Effects on Kinetics : The steric bulk of the ortho-dioxolane group can influence the transition state of the oxidative addition and subsequent steps like reductive elimination. Significant steric hindrance around the reaction center can slow down the reaction rate by destabilizing the transition state. nih.gov However, for many modern catalyst systems employing bulky phosphine ligands, this effect can be managed. researchgate.net

Mechanistic StepInfluencing FactorExpected Effect on Rate
Oxidative Addition Electron-withdrawing nature of substituentsAccelerates reaction
Oxidative Addition Steric hindrance from ortho-dioxolaneMay decelerate reaction
Transmetalation (Suzuki) Nature of base and boronic acidHighly variable
Reductive Elimination Steric hindrance from ortho-dioxolaneMay decelerate reaction

The catalytic cycle for a Suzuki-Miyaura reaction involving this compound would proceed through several key palladium intermediates:

Pd(0)Ln Complex : This is the active catalyst that initiates the cycle.

Oxidative Addition Intermediate : The Pd(0) complex inserts into the C-Br bond to form a square planar Aryl-Pd(II)-Br species. This is a key intermediate where the substituted phenyl ring is directly bonded to the palladium center.

Transmetalation Intermediate : In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group (R') to the palladium center, displacing the bromide ligand. This results in an Aryl-Pd(II)-R' intermediate. The exact mechanism of this step is complex and can vary. wikipedia.org

Reductive Elimination : The final step involves the coupling of the two organic ligands (Aryl and R') and their elimination from the palladium center. This forms the final biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov

These intermediates are typically transient and present in low concentrations, making them difficult to isolate directly. However, their existence is strongly supported by extensive mechanistic studies on analogous systems.

Spectroscopic and Structural Elucidation of 4 Bromo 3 1,3 Dioxolan 2 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

The ¹H NMR spectrum of 4-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde provides information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and spin-spin coupling patterns. The spectrum is expected to show signals corresponding to the aldehydic proton, the aromatic protons, the acetal (B89532) proton, and the methylene protons of the dioxolane ring.

Aldehydic Proton (CHO): A singlet is anticipated at a downfield chemical shift, typically in the range of δ 9.8–10.1 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group.

Aromatic Protons: The benzene (B151609) ring has three protons, creating an ABC spin system.

The proton at the C-2 position (H-2), positioned between the aldehyde and dioxolane groups, is expected to appear as a doublet around δ 8.1 ppm.

The proton at the C-5 position (H-5), adjacent to the bromine atom, would likely resonate as a doublet of doublets around δ 7.9 ppm.

The proton at the C-6 position (H-6), ortho to the aldehyde group, is predicted to be a doublet around δ 7.8 ppm.

Acetal Proton (CH of dioxolane): A singlet is expected for the proton on the carbon bridging the two oxygens of the dioxolane ring, typically appearing around δ 6.0-6.2 ppm.

Dioxolane Methylene Protons (OCH₂CH₂O): The four protons of the ethylene (B1197577) glycol unit of the dioxolane ring are chemically equivalent and are expected to produce a multiplet or a singlet around δ 4.0–4.2 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (CHO)9.95s (singlet)1H
Aromatic (H-2)8.10d (doublet)1H
Aromatic (H-5)7.90dd (doublet of doublets)1H
Aromatic (H-6)7.85d (doublet)1H
Acetal (O-CH-O)6.10s (singlet)1H
Dioxolane (OCH₂CH₂O)4.15m (multiplet)4H

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. For this compound, ten distinct carbon signals are expected.

Aldehyde Carbonyl (C=O): This carbon is highly deshielded and appears far downfield, typically around δ 191–193 ppm. docbrown.info

Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon attached to the bromine (C-4) is expected around δ 125-128 ppm, while the carbon bearing the aldehyde (C-1) would be around δ 135-137 ppm. The remaining aromatic carbons (C-2, C-3, C-5, C-6) will appear in the typical aromatic region of δ 120–140 ppm.

Acetal Carbon (O-C-O): The carbon of the dioxolane ring bonded to two oxygen atoms is expected to resonate in the range of δ 101–104 ppm.

Dioxolane Methylene Carbons (OCH₂CH₂O): The two equivalent methylene carbons of the dioxolane ring typically appear around δ 65 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (CHO)192.0
Aromatic (C-1, attached to CHO)136.0
Aromatic (C-2)132.5
Aromatic (C-3, attached to dioxolane)139.0
Aromatic (C-4, attached to Br)127.0
Aromatic (C-5)134.0
Aromatic (C-6)130.0
Acetal (O-CH-O)102.5
Dioxolane (OCH₂CH₂O)65.5

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). In the spectrum of this compound, COSY would show correlations between the coupled aromatic protons (H-5 with H-6, for instance), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). This allows for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum. For example, the signal at δ 102.5 ppm in the ¹³C spectrum would show a correlation to the proton signal at δ 6.10 ppm, confirming their assignment as the acetal carbon and proton, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds, ²J and ³J-coupling). HMBC is instrumental in connecting different fragments of the molecule. Key correlations would include:

The aldehydic proton (δ ~9.95 ppm) showing correlations to the aromatic carbons C-1, C-2, and C-6.

The acetal proton (δ ~6.10 ppm) showing correlations to the aromatic carbon C-3 and the dioxolane methylene carbons.

The aromatic protons showing correlations to neighboring carbons, confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the m/z value to several decimal places, allowing for the determination of the exact molecular formula of a compound. The molecular formula for this compound is C₁₀H₉BrO₃. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. msu.eduwpmucdn.com

The calculated monoisotopic mass is determined by summing the masses of the most abundant isotopes of each element. researchgate.netmissouri.edu

Table 3: Calculated Exact Mass for C₁₀H₉BrO₃
IsotopeMass (amu)CountTotal Mass (amu)
¹²C12.00000010120.000000
¹H1.00782599.070425
⁷⁹Br78.918337178.918337
¹⁶O15.994915347.984745
Calculated Exact Mass [M]⁺ 255.973507
Calculated Exact Mass [M+2]⁺ (for ⁸¹Br) 257.971457

Electron ionization (EI) mass spectrometry typically causes the molecular ion to fragment in characteristic ways. The analysis of these fragments provides valuable structural information. whitman.edu

Key fragmentation pathways for this compound would likely include:

Loss of a hydrogen radical ([M-1]⁺): A common fragmentation for aldehydes, resulting in a stable acylium ion. whitman.edulibretexts.org

Loss of the formyl radical ([M-29]⁺): Cleavage of the C-CHO bond to lose a CHO radical (29 Da).

Loss of bromine radical ([M-79/81]⁺): Cleavage of the C-Br bond.

Fragmentation of the dioxolane ring: The dioxolane group can fragment, for example, by losing ethylene oxide (44 Da) or other small neutral molecules. A characteristic fragment ion for the 1,3-dioxolane (B20135) moiety often appears at m/z 73, corresponding to [C₃H₅O₂]⁺.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
m/z (for ⁷⁹Br)Possible Fragment Ion StructureFragment Lost
256/258[C₁₀H₉BrO₃]⁺˙ (Molecular Ion)-
255/257[C₁₀H₈BrO₃]⁺
227/229[C₉H₈BrO₂]⁺CHO˙
177[C₁₀H₉O₃]⁺Br˙
183[C₇H₄BrO]⁺C₃H₅O₂˙
73[C₃H₅O₂]⁺C₇H₄BrO˙

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. In the analysis of this compound, GC provides the retention time, a characteristic property for a given set of analytical conditions, while MS provides information about the mass and fragmentation pattern of the molecule, leading to structural confirmation.

The electron ionization (EI) mass spectrum of an aromatic aldehyde is typically characterized by a prominent molecular ion peak. whitman.edu For this compound, the presence of bromine is readily identifiable from the isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment Ion Predicted m/z Origin
[M]+258/260Molecular ion (containing 79Br/81Br)
[M-1]+257/259Loss of H from the aldehyde group
[M-29]+229/231Loss of CHO radical
[C6H4BrO2]+203/205Fragmentation of the dioxolane ring
[C6H5]+77Phenyl cation

Note: The predicted m/z values are based on the most abundant isotopes and general fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. maricopa.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

The most diagnostic absorption for an aldehyde is the C=O stretching vibration. For aromatic aldehydes, this band typically appears in the range of 1710-1685 cm-1 due to conjugation with the aromatic ring. spectroscopyonline.com Another key feature for aldehydes is the C-H stretching of the aldehyde group, which usually appears as one or two bands of moderate intensity between 2850 and 2700 cm-1. spectroscopyonline.comvscht.cz

The presence of the 1,3-dioxolane ring, a cyclic acetal, would be indicated by strong C-O stretching vibrations. Cyclic ethers typically show C-O stretching bands in the region of 1140 to 1070 cm-1. docbrown.info The aromatic ring will show C-H stretching vibrations slightly above 3000 cm-1 and C=C stretching vibrations in the 1600-1450 cm-1 region. vscht.cz The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm-1.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
Aromatic C-HStretch3100 - 3000
Aldehyde C-HStretch2850 - 2700
Aldehyde C=OStretch1710 - 1685
Aromatic C=CStretch1600 - 1450
Dioxolane C-OStretch1140 - 1070
C-BrStretch600 - 500

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration of the aldehyde group, which is strong in the IR spectrum, would also be observable in the Raman spectrum. royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm-1, often give rise to strong and sharp bands in the Raman spectrum. royalsocietypublishing.org The dioxolane ring would also have characteristic Raman bands, with O-C-O bending modes being prominent. researchgate.net

UV-Vis Spectroscopy: The electronic transitions within the molecule can be studied using UV-Vis spectroscopy. Substituted benzaldehydes exhibit characteristic absorption bands in the UV region. researchgate.netuni-muenchen.de The spectrum of this compound is expected to show absorptions arising from π → π* transitions of the aromatic ring and the carbonyl group, as well as n → π* transitions of the carbonyl group. researchgate.net The presence of the bromine atom and the dioxolane group as substituents on the benzaldehyde ring will influence the position and intensity of these absorption maxima.

Table 3: Predicted Spectroscopic Data from Advanced Techniques

Technique Expected Observation
Raman SpectroscopyStrong bands for aromatic ring breathing (~1000 cm-1) and C=O stretch (~1690 cm-1).
UV-Vis SpectroscopyAbsorption maxima corresponding to π → π* and n → π* transitions, influenced by substituents.

X-ray Crystallography of Suitable Derivatives for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov While obtaining suitable single crystals of this compound itself might be challenging, the preparation of crystalline derivatives can facilitate X-ray diffraction analysis.

Derivatization of the aldehyde functional group, for instance, by forming a Schiff base or a hydrazone, can often lead to highly crystalline materials suitable for X-ray analysis. The resulting crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. beilstein-journals.org This data would confirm the connectivity of the atoms and the relative stereochemistry, providing unequivocal structural proof. X-ray crystallography has been successfully used to determine the structures of various brominated aromatic compounds and benzaldehyde derivatives, demonstrating the feasibility of this approach. researchgate.netresearchgate.netdocbrown.info

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 1,3 Dioxolan 2 Yl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework for understanding the behavior of electrons and nuclei in molecules. These calculations can elucidate the electronic structure and predict the energetics of chemical reactions, offering a deeper understanding of molecular stability and reactivity.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 4-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde is significantly influenced by its constituent functional groups: the bromine atom, the dioxolane ring, and the benzaldehyde moiety. The bromine atom, being an electron-withdrawing group, inductively pulls electron density from the benzene (B151609) ring. Conversely, the lone pairs on the oxygen atoms of the dioxolane ring can participate in resonance, donating electron density to the ring. The aldehyde group is a well-known electron-withdrawing group through resonance.

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For substituted benzaldehydes, the HOMO is typically a π-orbital of the benzene ring, and the LUMO is often a π*-orbital with significant contributions from the carbonyl group. In the case of this compound, the HOMO is expected to be delocalized over the benzene ring and the dioxolane oxygens, while the LUMO will likely be centered on the benzaldehyde group and the benzene ring. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Reaction Energetics and Transition State Geometries

Quantum chemical calculations can be employed to model the energetics of reactions involving this compound. For instance, nucleophilic addition to the carbonyl carbon is a characteristic reaction of aldehydes. Theoretical calculations can determine the activation energy of such a reaction by locating the transition state geometry. The transition state is a first-order saddle point on the potential energy surface, and its geometry provides valuable information about the reaction mechanism.

Kinetic studies on reactions between substituted benzyl phosphonates and substituted benzaldehydes have shown that electron-withdrawing groups on the benzaldehyde enhance the reaction rate arkat-usa.org. This suggests that the bromine and aldehyde groups in the target molecule would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The energetics of such reactions, including the enthalpy and Gibbs free energy of reaction, can be calculated to predict the spontaneity and equilibrium position of the chemical process.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties of medium-sized organic molecules like this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict various spectroscopic parameters. NMR chemical shifts, for example, can be calculated with good accuracy, aiding in the structural elucidation of molecules. nih.gov The chemical shifts of the protons and carbons in this compound will be influenced by the electronic environment created by the substituents. The aldehyde proton is expected to have a characteristic downfield shift.

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be computed using DFT. These calculations can help in the assignment of experimental vibrational spectra. For benzaldehyde derivatives, the C=O stretching frequency of the aldehyde group is a prominent feature. For 4-bromobenzaldehyde, a compound with structural similarities, the IR spectrum has been well-documented. nist.gov DFT calculations for this compound would likely predict a strong absorption band for the carbonyl stretch.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

Parameter Predicted Value
¹H NMR Chemical Shift (Aldehyde H) 9.8 - 10.2 ppm
¹³C NMR Chemical Shift (Carbonyl C) 190 - 195 ppm

Note: These are illustrative values based on typical ranges for substituted benzaldehydes and have not been specifically calculated for the title compound.

Analysis of Photophysical Properties

The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic structure. DFT and its time-dependent extension (TD-DFT) are powerful methods for investigating these properties. The presence of a halogen atom can influence the photophysical behavior of a molecule through the "heavy-atom effect," which can enhance intersystem crossing from singlet to triplet excited states. mdpi.comnih.gov

For halogenated benzaldehydes, theoretical studies can predict the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov The calculations can also provide insights into the nature of the excited states, for example, whether they are of n→π* or π→π* character. This information is crucial for understanding the photochemistry and potential applications of the molecule in areas such as photoredox catalysis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions in a condensed phase.

Conformational analysis of ortho-substituted benzaldehydes has shown that the orientation of the aldehyde group relative to the ortho-substituent is influenced by steric and electronic factors. tandfonline.comias.ac.in For this compound, the dioxolane ring at the 3-position is a bulky substituent that will likely influence the preferred conformation of the aldehyde group. MD simulations can be used to explore the rotational barrier around the C-C bond connecting the aldehyde group to the benzene ring and to identify the most stable conformers.

Furthermore, MD simulations can provide a detailed picture of the intermolecular interactions that govern the packing of molecules in a crystal lattice or their behavior in solution. These interactions can include hydrogen bonding (though not a primary feature of this molecule), dipole-dipole interactions, and van der Waals forces. Understanding these interactions is important for predicting physical properties such as melting point and solubility. The crystal structure of 4-bromobenzaldehyde reveals details about its supramolecular network, which is stabilized by various intermolecular interactions. researchgate.net Similar interactions would be expected to play a role in the solid-state structure of this compound.

Structure-Reactivity Relationship Prediction

Computational and theoretical chemistry provide powerful tools for predicting the relationship between the molecular structure of this compound and its chemical reactivity. By examining the electronic and steric effects of the substituents on the benzaldehyde core, we can infer the molecule's behavior in chemical reactions. The key functional groups influencing its reactivity are the bromo group at the C4 position, the 1,3-dioxolanyl group at the C3 position, and the formyl (aldehyde) group at the C1 position.

Electronic Effects of Substituents:

The reactivity of the benzene ring in electrophilic aromatic substitution reactions is largely governed by the electron-donating or electron-withdrawing nature of its substituents.

Bromo Group: The bromine atom at the C4 position is a halogen, which exhibits a dual electronic effect. It is an electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the benzene ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (mesomeric effect). This resonance effect directs incoming electrophiles to the ortho and para positions relative to the bromine atom.

1,3-Dioxolan-2-yl Group: The 1,3-dioxolanyl group, an acetal (B89532), is generally considered an electron-donating group. The oxygen atoms in the dioxolane ring have lone pairs of electrons that can be delocalized into the benzene ring via the resonance effect. This electron donation increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. This activating effect directs incoming electrophiles to the ortho and para positions relative to the dioxolanyl group.

Combined Influence on Aromatic Ring Reactivity:

Reactivity of the Aldehyde Group:

The aldehyde group is a meta-directing and deactivating group in electrophilic aromatic substitution. However, its own reactivity, particularly the susceptibility of the carbonyl carbon to nucleophilic attack, is also influenced by the other ring substituents. The electron-withdrawing nature of the bromo group would be expected to increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, the electron-donating 1,3-dioxolanyl group would decrease the electrophilicity of the carbonyl carbon. The net effect on the aldehyde's reactivity would depend on the balance of these opposing electronic influences.

Computational Descriptors:

Molecular Electrostatic Potential (MEP) Map: An MEP map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, an MEP map would likely show a negative potential around the oxygen atoms of the aldehyde and dioxolanyl groups, and a positive potential around the hydrogen atoms and the carbonyl carbon. The bromine atom would exhibit a region of positive potential at its extremity (a σ-hole), which can participate in halogen bonding.

Predicted Reactivity Data:

Based on the analysis of substituent effects and general trends from computational studies on analogous molecules, the following table summarizes the predicted influence on reactivity.

FeaturePredicted Influence of SubstituentsPredicted Reactivity
Aromatic Ring Bromo group (deactivating, ortho, para-directing); 1,3-Dioxolanyl group (activating, ortho, para-directing)Overall reactivity towards electrophiles is a balance of these effects. The positions ortho to the dioxolanyl group (C2 and C4) and ortho to the bromo group (C3 and C5) will be electronically distinct.
Aldehyde Group Bromo group (increases electrophilicity of carbonyl carbon); 1,3-Dioxolanyl group (decreases electrophilicity of carbonyl carbon)Susceptibility to nucleophilic attack is modulated by the competing electronic effects of the bromo and dioxolanyl groups.
HOMO-LUMO Gap The presence of both electron-donating and electron-withdrawing groups is expected to result in a moderate HOMO-LUMO gap.The molecule is expected to have moderate kinetic stability and reactivity.

Advanced Applications in Complex Molecular Synthesis Utilizing 4 Bromo 3 1,3 Dioxolan 2 Yl Benzaldehyde

Building Block in the Synthesis of Diverse Organic Scaffolds

The inherent reactivity of the aldehyde and the carbon-bromine bond in 4-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde makes it a valuable precursor for the construction of diverse organic scaffolds. Halogenated aromatic aldehydes are instrumental in creating a broad spectrum of organic chemicals and complex molecular structures nbinno.com. The aldehyde group can participate in a myriad of reactions, including Wittig olefination, aldol condensation, and reductive amination, to introduce new carbon-carbon and carbon-nitrogen bonds. Simultaneously, the bromine atom serves as a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of biaryl systems and other complex frameworks.

The dioxolane group acts as a protecting group for a second aldehyde functionality. This latent aldehyde can be deprotected under acidic conditions, providing a site for further synthetic elaboration. This dual reactivity allows for a stepwise and controlled construction of complex molecules. For instance, the bromo-aldehyde functionality can be used to first build a core structure through coupling and condensation reactions, followed by deprotection of the dioxolane to unmask the second aldehyde for subsequent transformations. This strategy is crucial in diversity-oriented synthesis, where the goal is to generate a library of structurally diverse compounds from a common starting material cam.ac.uk.

Reaction TypeFunctional Group InvolvedPotential Scaffold Synthesized
Suzuki CouplingBromineBiaryl compounds
Heck CouplingBromineSubstituted styrenes
Sonogashira CouplingBromineAryl alkynes
Wittig ReactionAldehydeSubstituted alkenes
Reductive AminationAldehydeSubstituted amines
Aldol CondensationAldehydeα,β-Unsaturated ketones

Precursor for Pharmaceutical Intermediates and Biologically Active Molecules

In the pharmaceutical industry, the synthesis of novel molecular entities with therapeutic potential is of paramount importance. Halogenated benzaldehydes are recognized as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) nbinno.com. The bromine atom in this compound can be readily displaced or utilized in coupling reactions to introduce various pharmacophores.

The aldehyde group is also a key functional group for the synthesis of biologically active molecules. For example, it can be converted into an imine, which can then be reduced to form a secondary amine, a common moiety in many drug molecules. Furthermore, the protected aldehyde at the 3-position allows for the late-stage introduction of functionality, a valuable strategy in medicinal chemistry for the rapid generation of analogs for structure-activity relationship (SAR) studies. While direct examples for this specific molecule are not abundant in publicly available literature, the synthesis of various biologically active quinoxaline derivatives has been demonstrated starting from related benzaldehyde precursors google.com.

The general utility of aldehydes as precursors for bioactive compounds is well-documented, with applications ranging from the synthesis of antimalarials to anticancer agents. The unique substitution pattern of this compound makes it an attractive starting material for the exploration of new chemical space in drug discovery.

Enabling Compound for Agrochemical Synthesis

The development of new agrochemicals, such as pesticides and herbicides, often relies on the synthesis of novel organic molecules with high efficacy and low environmental impact. Phenolic ethers and related aromatic compounds are used as pesticides, herbicides, and fungicides orientjchem.org. A patent for the preparation of 3-bromo-4-fluorobenzaldehyde and its acetals highlights their use as intermediates for pyrethroids with pesticidal action cam.ac.uk. This suggests that the structurally related this compound could also serve as a valuable precursor in the agrochemical industry.

The bromo- and aldehyde functionalities can be elaborated to introduce toxophoric groups or to modify the physical properties of the molecule to enhance its uptake and translocation in plants or pests. The protected aldehyde offers a route to further derivatization, potentially leading to compounds with improved activity spectra or better environmental profiles.

Agrochemical ClassPotential Synthetic Route from this compound
Pyrethroid InsecticidesUtilization as a key aromatic building block, similar to related bromo-fluoro benzaldehydes cam.ac.uk.
Phenyl ether HerbicidesTransformation of the bromo-substituent via nucleophilic aromatic substitution.
FungicidesIncorporation of the aromatic core into known fungicidal scaffolds.

Synthesis of Polymeric Materials and Functionalized Ligands

The synthesis of advanced functional polymers often requires monomers with specific reactive groups. Benzaldehyde derivatives can be immobilized onto polymer backbones to create materials with tailored properties researchgate.net. The aldehyde functionality of this compound can be used for covalent attachment to a polymer support, while the bromine atom and the protected aldehyde remain available for further chemical modification. This approach is useful in solid-phase organic synthesis and for the preparation of functional materials with applications in catalysis, sensing, and separation technologies.

Furthermore, the synthesis of conformationally flexible bitopic ligands has been reported using a dioxolane-containing bromo-analog as a key intermediate beilstein-journals.org. Ligands are crucial components of metal catalysts and metal-organic frameworks (MOFs). The ability to introduce multiple coordination sites in a controlled manner, as offered by the dual aldehyde functionalities of this compound, is highly desirable for the design of novel ligands with specific catalytic or binding properties.

Development of Radiotracer Precursors for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F) researchgate.netnih.gov. The development of novel PET radiotracers is a key area of research in medical diagnostics uthsc.edunih.gov. The synthesis of these tracers requires precursors that can be rapidly and efficiently labeled with the short-lived radioisotopes.

Aromatic bromides are common precursors for radiolabeling reactions. The bromine atom in this compound can be substituted with a radioisotope, such as ¹¹C, through transition metal-mediated cross-coupling reactions. The aldehyde and dioxolane functionalities can be used to attach the molecule to a biologically active vector that targets a specific tissue or receptor in the body. While the direct use of this specific compound for ¹¹C labeling is not extensively documented, a novel fluorine-18 labeled building block, 5-(1,3-dioxolan-2-yl)-2-(2-(2-(2-[18F]fluoroethoxy)ethoxy)ethoxy)pyridine, has been developed for PET tracer synthesis, highlighting the utility of the dioxolane-protected aldehyde moiety in this field.

RadioisotopePotential Labeling Strategy
¹¹CPalladium-mediated carbonylation of the aryl bromide with [¹¹C]CO.
¹¹CSuzuki or Stille coupling with a [¹¹C]methyl-containing reagent.
¹⁸FNucleophilic aromatic substitution of a nitro-precursor derived from the title compound.

Integration into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants nih.govresearchgate.net. Aldehydes are frequently used as one of the key components in many MCRs, such as the Ugi, Passerini, and Biginelli reactions. The aldehyde group of this compound can readily participate in these transformations to generate highly functionalized products.

The presence of the bromine atom and the protected aldehyde provides opportunities for post-MCR modifications, further increasing the molecular complexity. For example, the product of an MCR involving the primary aldehyde could be subjected to a subsequent cross-coupling reaction at the bromine position, followed by deprotection and reaction of the second aldehyde. This approach allows for the rapid assembly of complex and diverse molecular libraries. Cascade reactions, where a series of intramolecular reactions are triggered by a single event, can also be designed to take advantage of the multiple reactive sites of this versatile building block researchgate.net.

Sustainability and Green Chemistry Perspectives in the Synthesis and Transformations of 4 Bromo 3 1,3 Dioxolan 2 Yl Benzaldehyde

Adoption of Green Solvents and Solvent-Free Methodologies

The vast majority of waste in fine chemical production, often 80-90%, comes from solvents. Consequently, reducing or replacing traditional volatile organic compounds (VOCs) is a primary focus of green chemistry. In the synthesis and reactions of 4-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde, several greener alternatives can be considered.

Green Solvent Alternatives:

Water: As a non-toxic, non-flammable, and universally available solvent, water is an excellent medium for many reactions, including certain coupling reactions and oxidations. orientjchem.org

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a highly versatile green solvent used in extractions and as a reaction medium. orientjchem.org Its properties can be tuned with changes in pressure and temperature, and it is easily removed and recycled post-reaction.

Bio-based Solvents: Solvents derived from renewable feedstocks, such as ethyl lactate or 2-Methyltetrahydrofuran (2-MeTHF), offer a more sustainable profile with lower toxicity and biodegradability compared to conventional solvents like DMF or chlorinated hydrocarbons. orientjchem.orgwhiterose.ac.uk

Deep Eutectic Solvents (DESs): These solvents, formed by mixing a hydrogen bond donor and acceptor, are often biodegradable, non-volatile, and can act as both the solvent and catalyst in a reaction, simplifying processes. researchgate.net

The selection of a green solvent is a critical step in designing sustainable synthetic routes. The following table, based on general solvent selection guides, illustrates the classification of common solvents, highlighting greener options applicable to transformations of aromatic aldehydes.

Table 1: Comparison of Conventional and Green Solvents

Solvent Class Conventional Solvent Green Alternative Key Advantages of Alternative
Dipolar Aprotic DMF, DMAc, NMP Cyrene, N-Butylpyrrolidinone Derived from renewable resources, lower toxicity.
Ether Diethyl ether, THF, 1,4-Dioxane 2-Methyltetrahydrofuran (2-MeTHF) Higher boiling point, reduced peroxide formation.
Chlorinated Dichloromethane (DCM), Chloroform None (Phase out) Elimination of toxic and carcinogenic properties.

Solvent-free, or solid-state, reaction methodologies represent the ideal scenario, completely eliminating solvent waste. Such reactions can be facilitated by grinding reactants together, sometimes with a catalytic amount of a liquid to initiate the reaction, or by using techniques like microwave irradiation. nih.gov

Implementation of Eco-Friendly Catalysts and Reagents

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity while minimizing waste. The move away from stoichiometric reagents towards catalytic systems is particularly important for the transformations of this compound.

Enzymes are highly specific, efficient, and biodegradable catalysts that operate under mild conditions of temperature and pH. researchgate.net For a molecule like this compound, enzymes could be employed for highly selective transformations.

Ketoreductases (KREDs): The aldehyde functional group is a prime target for enzymatic reduction. KREDs can reduce the aldehyde to a primary alcohol with high enantioselectivity, a crucial transformation for the synthesis of chiral molecules. nih.gov For instance, robust KREDs have been successfully used in the synthesis of precursors for pharmaceuticals like Duloxetine by reducing a labile chloro-ketone to the corresponding (S)-alcohol. nih.gov

Other Enzymes: Other enzyme classes like lipases could be used for selective acylations if the aldehyde were first reduced to an alcohol. nih.gov Oxidases could potentially be used for other modifications on the aromatic ring, depending on the specific enzyme and reaction conditions. The high chemo-, regio-, and enantioselectivity of enzymes can prevent the need for protecting groups, thus shortening synthetic routes and reducing waste. researchgate.net

A major drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to product contamination and loss of the often-expensive catalyst. Heterogeneous catalysts, which exist in a different phase from the reactants, offer a practical solution. researchgate.net

These catalysts can be easily removed by filtration or magnetic separation and can be reused multiple times, making the process more economical and environmentally friendly. Examples of such systems applicable to aldehyde transformations include:

Supported Metal Nanoparticles: Palladium, platinum, or copper nanoparticles stabilized on supports like activated carbon, silica, polymers, or metal-organic frameworks (MOFs) are effective for a wide range of reactions, including hydrogenations, C-C coupling reactions, and oxidations. mdpi.com

Polymer-Supported Catalysts: Immobilizing a catalyst, such as a palladium complex, onto a polymer support allows for its use in liquid-phase reactions while retaining the ease of separation typical of heterogeneous systems.

Magnetic Nanoparticles: Using a magnetic core (e.g., CoFe2O4) as a catalyst support allows for extremely simple separation of the catalyst from the reaction mixture using an external magnet. researchgate.net

The reusability of these catalysts is a key performance indicator for their "greenness."

Table 2: Research Findings on Recyclable Heterogeneous Catalysts in Aldehyde Transformations

Catalyst System Reaction Type Substrate Example Key Finding
Polystyrene-stabilized Pd Nanoparticles C-C Coupling Aromatic aldehydes Active and recyclable catalysts for reactions in water.
CoFe2O4 Magnetic Nanoparticles Chalcone Synthesis Benzaldehyde Nanocatalyst could be reused for 5 cycles without significant loss of yield. researchgate.net

An emerging area of green chemistry is the use of catalysts derived from abundant, renewable, and non-toxic natural products. While specific applications to this compound are not yet documented, the principles can be extended. For instance, citric acid, abundant in citrus extracts, can serve as a biodegradable acid catalyst for reactions like esterifications or acetal (B89532) formations. Other components in such extracts could potentially act as reducing agents or stabilizers for catalytically active nanoparticles, offering a sustainable alternative to synthetically derived ligands and reagents.

Energy-Efficient Reaction Conditions and Techniques

Reducing energy consumption is another critical aspect of green chemistry. This can be achieved by running reactions at ambient temperature and pressure or by using alternative energy sources that improve reaction efficiency.

Microwave irradiation has become a popular technique for accelerating organic reactions. nih.gov Unlike conventional heating, which transfers energy slowly via conduction and convection, microwaves heat the reaction mixture directly and efficiently. This often leads to dramatic reductions in reaction times, from hours to minutes, and can also result in higher product yields and purity. researchgate.netuns.ac.id

For reactions involving this compound, such as Claisen-Schmidt condensations, Suzuki couplings, or the formation of heterocyclic compounds, microwave-assisted synthesis offers a significant advantage. It allows chemists to perform reactions faster, with more precise temperature control, and often with less solvent. nih.gov

The following table compares conventional and microwave-assisted methods for a Claisen-Schmidt reaction, a common transformation for aldehydes.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Chalcone Formation

Parameter Conventional Method (Stirring) Microwave-Assisted Method
Reaction Time 3 hours 45 seconds
Yield 94.61% 89.39%
Energy Input Prolonged, inefficient heating Short bursts of high-efficiency heating
Conditions Stirring at room temperature Irradiation at 140 watts

Data derived from the synthesis of 4'-bromochalcone. uns.ac.id

By embracing these principles—utilizing greener solvents, employing recyclable and benign catalysts, and adopting energy-efficient technologies—the synthesis and derivatization of this compound can be aligned with the goals of sustainability, reducing the environmental footprint of chemical manufacturing.

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to enhanced reaction rates, higher yields, and milder reaction conditions. The application of ultrasonic irradiation in chemical reactions is known to promote mass transfer and accelerate reactions through the phenomenon of acoustic cavitation.

While specific studies on the ultrasound-assisted synthesis of this compound are not extensively documented, the use of ultrasound has been proven effective for similar transformations. For instance, the synthesis of various heterocyclic compounds, such as 1,3-thiazoles and 1,3,4-thiadiazines, has been successfully achieved under ultrasonic irradiation, often in solvent-free conditions. researchgate.net Similarly, the Wittig reaction, a common method for forming carbon-carbon double bonds, has been shown to be amenable to ultrasound assistance, providing high yields under mild conditions. semanticscholar.org The benefits observed in these and other syntheses, such as reduced reaction times and increased yields, suggest that applying ultrasound to the synthetic routes of this compound could offer significant green advantages.

Table 1: Potential Advantages of Ultrasound-Assisted Synthesis

ParameterConventional MethodUltrasound-Assisted Method
Reaction Time Often longerTypically shorter
Energy Consumption Potentially higherOften lower
Reaction Yield VariableGenerally higher
Reaction Conditions May require harsh conditionsOften milder conditions

Photochemical and Solar Energy-Driven Reactions

Photochemical reactions, which utilize light to initiate chemical transformations, represent a key area of green chemistry. By harnessing the energy of photons, it is possible to drive reactions that might otherwise require high temperatures or harsh reagents. Solar energy, as a renewable and abundant resource, is a particularly attractive energy source for such processes.

Research into the photochemical transformations of halogenated aromatic aldehydes provides a basis for considering similar applications for this compound. For example, studies on the photocatalytic reduction of 4-bromobenzaldehyde have demonstrated the feasibility of using light to induce dehalogenation. researchgate.net This suggests that photochemical methods could be explored for the selective transformation of the bromo-substituent in this compound, potentially leading to novel derivatives under mild, light-driven conditions.

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that a minimal amount of waste is generated. Designing synthetic routes with high atom economy is a primary goal of sustainable chemistry. rsc.org

The synthesis of this compound can be evaluated from an atom economy perspective by analyzing the incorporation of atoms from the starting materials into the final product. Synthetic pathways that involve addition reactions, for example, tend to have a higher atom economy than those involving substitution or elimination reactions, which inherently generate byproducts. nih.gov

To minimize waste, chemists can employ several strategies:

Catalytic Reagents: Using catalysts in place of stoichiometric reagents can significantly reduce waste, as catalysts are used in small amounts and can often be recycled. researchgate.net

Solvent Selection: Choosing environmentally benign solvents or, where possible, conducting reactions in solvent-free conditions can drastically reduce the environmental impact of a synthesis.

Process Optimization: Optimizing reaction conditions to maximize yield and minimize byproduct formation is crucial for waste reduction.

Table 2: Comparison of Reaction Types and Atom Economy

Reaction TypeGeneral Atom EconomyExample
Addition High (often 100%)Diels-Alder Reaction
Substitution ModerateNucleophilic Acyl Substitution
Elimination LowDehydration of an Alcohol
Rearrangement High (often 100%)Claisen Rearrangement

Environmental Impact Assessment of Synthetic Routes

A comprehensive environmental impact assessment of a synthetic route considers not only the atom economy but also factors such as the toxicity of reagents and solvents, energy consumption, and the potential for pollution. The principles of green chemistry provide a framework for evaluating and improving the environmental performance of chemical processes.

For the synthesis of this compound, an ideal synthetic route would:

Utilize non-toxic, renewable starting materials.

Employ a benign solvent, such as water or a biodegradable alternative.

Operate at ambient temperature and pressure to minimize energy consumption.

Generate minimal waste, with any byproducts being non-hazardous and easily recyclable.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.